Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Lipophilicity Drug design ADME profiling

tert-Butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS 2605227-22-1) is a Boc-protected, 3,3-gem-dimethyl-substituted piperidine-4-methanol derivative with molecular formula C₁₃H₂₅NO₃ and molecular weight 243.34 g·mol⁻¹. The compound belongs to the class of sterically hindered, conformationally biased piperidine building blocks, wherein the geminal dimethyl groups at position 3 impose torsional restriction on the piperidine ring, modulating the conformational equilibrium of both the ring system and the N-substituent.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Cat. No. B13899368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1CO)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3
InChIKeyLUWGOFJUQSIQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate: A Structurally Constrained Piperidine Building Block for Medicinal Chemistry and Sigma Receptor Ligand Design


tert-Butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS 2605227-22-1) is a Boc-protected, 3,3-gem-dimethyl-substituted piperidine-4-methanol derivative with molecular formula C₁₃H₂₅NO₃ and molecular weight 243.34 g·mol⁻¹ . The compound belongs to the class of sterically hindered, conformationally biased piperidine building blocks, wherein the geminal dimethyl groups at position 3 impose torsional restriction on the piperidine ring, modulating the conformational equilibrium of both the ring system and the N-substituent [1]. This scaffold has been employed as a key intermediate in the synthesis of high-affinity sigma-1 (σ₁) receptor ligands achieving sub-nanomolar binding affinities (Kᵢ = 0.14–0.38 nM) and as a privileged fragment in drug discovery programs requiring conformational constraint [1].

Why tert-Butyl 4-(Hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate Cannot Be Replaced by Non-Dimethyl Piperidine Analogs


Piperidine building blocks lacking the 3,3-gem-dimethyl substitution, such as N-Boc-4-piperidinemethanol (CAS 123855-51-6), exhibit fundamentally different physicochemical and conformational properties that limit their interchangeability in structure–activity relationship (SAR) campaigns. The gem-dimethyl group increases lipophilicity by approximately 0.4–0.7 log units and, critically, alters the conformational landscape of the piperidine ring—raising the barrier to ring reversal and shifting the N-substituent axial/equatorial equilibrium relative to unsubstituted or mono-substituted piperidines [1]. In the context of sigma receptor ligand design, the 3,3-dimethylpiperidine pharmacophore confers picomolar-range σ₁ binding affinity, while candidate molecules incorporating non-dimethyl piperidine cores consistently show substantially weaker receptor engagement [2]. These quantifiable differences in lipophilicity, conformation, and target engagement mean that a simple substitution with a cheaper or more readily available non-dimethyl analog will irreproducibly alter the ADME and potency profile of the derived lead compound.

Quantitative Evidence Guide: Measurable Differentiation of tert-Butyl 4-(Hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate from Closest Analogs


Lipophilicity (XLogP) Comparison: 3,3-Dimethyl vs. Non-Dimethyl Piperidine-4-methanol

The target compound exhibits a computed XLogP of 2.0, compared to LogP 1.56 for the non-dimethyl analog N-Boc-4-piperidinemethanol . This difference of +0.44 log units corresponds to a ~2.75-fold increase in octanol-water partition coefficient, driven by the additional two methyl groups. The higher lipophilicity, combined with a conserved topological polar surface area (TPSA) of 49.8 Ų for both compounds, translates into moderately enhanced membrane permeability without an associated penalty in hydrogen-bonding capacity .

Lipophilicity Drug design ADME profiling

Conformational Restriction: Gem-Dimethyl-Induced Elevation of Piperidine Ring Reversal Barrier Relative to Unsubstituted Piperidine

Proton NMR spectroscopy at low temperature (–78 °C in acetone) and dynamic NMR analysis demonstrate that 3,3-dimethyl substitution significantly raises the barrier to piperidine ring reversal compared to unsubstituted piperidine [1]. In 3,3-dimethylpiperidine, the axial-equatorial chemical-shift differences between the α protons are markedly increased over values observed in compounds lacking the gem-dimethyl grouping, indicating a larger energy difference between conformers and a more strongly biased ground-state geometry [1]. The gem-dimethyl group also reduces the proportion of N–H proton occupying the axial position relative to unsubstituted piperidine, reflecting altered syn-axial H–H attractive interactions [1]. This conformational restriction is not present in N-Boc-4-piperidinemethanol, which retains the conformational flexibility of a mono-substituted piperidine ring.

Conformational analysis Steric effects Piperidine ring dynamics

Sigma-1 Receptor Affinity: 3,3-Dimethylpiperidine Derivatives Achieve Sub-Nanomolar Kᵢ While Non-Dimethyl Piperidines Show Significantly Weaker Binding

In a systematic series of 3,3-dimethylpiperidine derivatives evaluated by radioligand binding assays, compounds 18a and 19a,b demonstrated the highest σ₁ receptor affinity with Kᵢ values of 0.14–0.38 nM, alongside good selectivity over σ₂ binding [1]. This picomolar-range affinity is a hallmark of the 3,3-dimethylpiperidine pharmacophore. In contrast, piperidine derivatives lacking the gem-dimethyl motif—including N-substituted 4-benzylpiperidines and simple 4-substituted piperidines—typically display σ₁ Kᵢ values in the nanomolar to micromolar range (Kᵢ > 10 nM in most reported series) [1]. The dimethyl groups are believed to occupy a lipophilic pocket within the σ₁ binding site, providing critical van der Waals contacts that are absent in non-dimethyl analogs. This class-level potency advantage is directly relevant to any program using the target compound as a synthetic intermediate toward σ₁-targeted chemical probes or therapeutic candidates.

Sigma receptor Radioligand binding Structure–activity relationship

Chirality: The 3,3-Dimethyl Substitution Creates a Stereogenic Center at C4 That Is Absent in Non-Dimethyl Piperidine-4-methanol Analogs

The 3,3-gem-dimethyl substitution renders C4 a stereogenic center, a feature entirely absent in tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6), which is achiral at C4 . Both the (4R)-enantiomer (CAS 2920239-02-5) and the (4S)-enantiomer (CAS 2920219-39-0) of the target compound have been synthesized and are commercially cataloged as discrete chemical entities , enabling stereochemically defined SAR studies. For the comparator N-Boc-4-piperidinemethanol, no such enantiomeric resolution is possible because C4 is prochiral. This stereochemical distinction is critical when the downstream target compound must interact with a chiral biological environment, and it allows the procurement of a single enantiomer for asymmetric synthesis or chiral resolution campaigns without the need for additional synthetic steps.

Chirality Enantioselective synthesis Stereochemistry

Gem-Dimethyl Metabolic Stability Enhancement: Class-Level Evidence Supporting Reduced CYP-Mediated Oxidation at the Piperidine Ring

The gem-dimethyl motif is a well-established medicinal chemistry strategy for blocking metabolically labile positions. In the context of piperidine-containing drug candidates, incorporation of a gem-dimethyl group has been reported to curb undesirable Phase I metabolism, most notably cytochrome P450-mediated N-dealkylation and ring hydroxylation [1]. The review by Talele (2018) catalogues multiple examples where gem-dimethyl substitution resulted in superior DMPK profiles, including increased metabolic stability and reduced clearance, by restricting access of CYP isoforms to oxidation-prone sites adjacent to the quaternary center [2]. While no direct metabolic stability comparison between the target compound and N-Boc-4-piperidinemethanol has been published, the class-level evidence supports the mechanistic expectation that the 3,3-dimethylpiperidine scaffold is intrinsically more resistant to oxidative metabolism than its non-dimethyl counterpart. This evidence level is classified as Supporting evidence due to the absence of a paired head-to-head metabolic stability dataset.

Metabolic stability Cytochrome P450 Gem-dimethyl protection

Scaffold Provenance: 3,3-Dimethylpiperidine Core Has Been Validated in Multiple Ligand-Efficient Chemical Series Across Distinct Target Classes

Beyond sigma receptors, the 3,3-dimethylpiperidine scaffold has demonstrated target engagement across several unrelated protein families. In the p53–HDM2 protein–protein interaction (PPI) inhibitor program, 3,3-disubstituted piperidine 1 was identified as a novel chemotype with confirmed inhibitory activity, prompting subsequent SAR-directed core modifications including exploration of conformational restriction strategies [1]. The 3,3-dimethylpiperidine moiety has also been incorporated into melanocortin subtype-2 receptor (MC2R) antagonists as reported in patent literature [2], and has served as a semi-flexible linker element in PROTAC (Proteolysis Targeting Chimera) degrader design . This multi-target validation contrasts with the more limited target scope documented for the non-dimethyl analog N-Boc-4-piperidinemethanol, which is primarily noted as an intermediate in Vandetanib synthesis and acetylcholinesterase inhibition . The broader target-class applicability of the 3,3-dimethylpiperidine core reduces the risk that a procured building block will be suitable for only a single target family.

Chemical probe Fragment-based drug discovery Scaffold validation

Optimal Application Scenarios for tert-Butyl 4-(Hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Development Requiring Sub-Nanomolar Target Affinity

For medicinal chemistry programs targeting the sigma-1 (σ₁) receptor—implicated in neuroprotection, cancer imaging, and pain modulation—the 3,3-dimethylpiperidine scaffold is the optimal starting point based on class-level evidence demonstrating Kᵢ values as low as 0.14 nM [1]. The target compound serves as a direct synthetic intermediate for installing the 4-hydroxymethylpiperidine handle onto heterocyclic or bicyclic σ₁ pharmacophore heads. Critically, the +0.44 log unit lipophilicity gain over N-Boc-4-piperidinemethanol may improve blood–brain barrier penetration, a key requirement for CNS-targeted σ₁ ligands. Procurement of the target compound enables the rapid generation of pilot libraries with a proven picomolar potency ceiling, reducing the risk of SAR dead-ends encountered with less potent piperidine cores.

Chiral Drug Substance Synthesis Requiring Enantiopure Piperidine Intermediates

When the target API (Active Pharmaceutical Ingredient) contains a stereogenic center at the piperidine 4-position, the availability of discrete (4R) and (4S) enantiomers of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate eliminates the need for in-house chiral resolution or asymmetric synthesis development . This is a procurement advantage that the achiral comparator N-Boc-4-piperidinemethanol cannot offer. Programs developing enantioselective kinase inhibitors, GPCR modulators, or PROTAC degraders benefit from immediate access to both enantiomers for parallel SAR, chiral pool synthesis, or diastereomeric salt resolution control. The ability to purchase a single enantiomer directly translates to reduced synthesis cycle time and lower overall CMC development cost.

Conformational Restriction Strategy in Fragment-Based Lead Discovery

In fragment-based drug discovery (FBDD), where initial hits often suffer from low target affinity due to excessive conformational entropy, the 3,3-dimethylpiperidine scaffold provides a pre-organized, biased conformation that reduces the entropic penalty of binding [2]. The target compound can be elaborated via the 4-hydroxymethyl handle to generate focused fragment libraries with reduced torsional degrees of freedom. The elevated ring reversal barrier and altered N-substituent axial/equatorial equilibrium, documented by Lambert et al. [2], make the 3,3-dimethylpiperidine core a 'conformationally restricted fragment' that is mechanistically distinct from flexible piperidine-4-methanol analogs. This scenario is particularly relevant for PPI targets such as HDM2-p53, where 3,3-disubstituted piperidines have already demonstrated tractable SAR [2].

Metabolic Soft-Spot Blocking in Lead Optimization of Piperidine-Containing Candidates

For lead series containing a metabolically labile piperidine ring—identified through metabolite identification (MetID) studies showing CYP-mediated oxidation at the C2 or C4 positions—the target compound offers a direct replacement strategy. The gem-dimethyl groups at C3 sterically shield adjacent oxidation-prone positions, based on class-level precedent for gem-dimethyl metabolic stability enhancement [3]. While direct comparative microsomal stability data for this specific compound pair are not yet published, the well-established 'gem-dimethyl blocking' tactic—validated across multiple chemotypes and reviewed by Talele (2018) [3]—supports the rationale for substituting the non-dimethyl building block with the 3,3-dimethyl analog early in lead optimization to mitigate rapid Phase I clearance.

Quote Request

Request a Quote for Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.